Ruzotolimod

Description

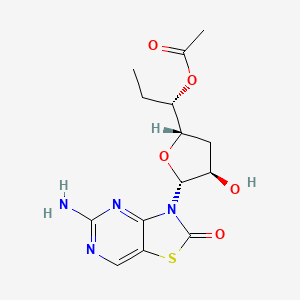

Structure

2D Structure

Properties

CAS No. |

1948241-60-8 |

|---|---|

Molecular Formula |

C14H18N4O5S |

Molecular Weight |

354.38 g/mol |

IUPAC Name |

[(1S)-1-[(2S,4R,5R)-5-(5-amino-2-oxo-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)-4-hydroxyoxolan-2-yl]propyl] acetate |

InChI |

InChI=1S/C14H18N4O5S/c1-3-8(22-6(2)19)9-4-7(20)12(23-9)18-11-10(24-14(18)21)5-16-13(15)17-11/h5,7-9,12,20H,3-4H2,1-2H3,(H2,15,16,17)/t7-,8+,9+,12-/m1/s1 |

InChI Key |

OJEUDXXMKNXHST-JDVQERKKSA-N |

Isomeric SMILES |

CC[C@@H]([C@@H]1C[C@H]([C@@H](O1)N2C3=NC(=NC=C3SC2=O)N)O)OC(=O)C |

Canonical SMILES |

CCC(C1CC(C(O1)N2C3=NC(=NC=C3SC2=O)N)O)OC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

Ruzotolimod (RG7854): A Deep Dive into its Mechanism of Action for the Treatment of Chronic Hepatitis B

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ruzotolimod (also known as RG7854 or RO7020531) is an investigational oral, small-molecule Toll-like receptor 7 (TLR7) agonist being developed for the treatment of chronic hepatitis B (CHB). This document provides a comprehensive technical overview of this compound's mechanism of action, supported by preclinical and clinical data. This compound is a prodrug that is converted in vivo to its active metabolite, RO7011785, which then activates the TLR7 signaling pathway. This activation stimulates both the innate and adaptive immune systems to recognize and eliminate Hepatitis B virus (HBV)-infected cells, offering a potential pathway to a functional cure for CHB.

Introduction to this compound and its Therapeutic Rationale

Chronic HBV infection affects millions globally and is a leading cause of liver cirrhosis and hepatocellular carcinoma. Current treatments, such as nucleos(t)ide analogues (NAs), effectively suppress viral replication but rarely lead to a functional cure, defined as sustained loss of hepatitis B surface antigen (HBsAg) with or without seroconversion to anti-HBs antibodies. This is largely due to the persistence of covalently closed circular DNA (cccDNA) in infected hepatocytes and a state of host immune tolerance to the virus.

This compound aims to overcome this immune tolerance by activating the innate immune system through TLR7 agonism. TLR7 is an endosomal pattern recognition receptor that recognizes single-stranded viral RNA. Its activation triggers a downstream signaling cascade, leading to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines and chemokines. This, in turn, induces an antiviral state and promotes the development of a robust adaptive immune response against HBV.

Mechanism of Action: TLR7 Signaling Pathway

This compound, through its active metabolite, binds to and activates TLR7 within the endosomes of immune cells, primarily plasmacytoid dendritic cells (pDCs) and B cells, as well as potentially in hepatocytes. This activation initiates a MyD88-dependent signaling pathway, which is pivotal for the antiviral response.

Signaling Pathway Diagram

Caption: this compound's TLR7-mediated signaling pathway.

Preclinical and Clinical Evidence

Preclinical Studies in the Woodchuck Model

The woodchuck model of chronic WHV infection is a valuable tool for evaluating anti-HBV therapeutics. Studies in this model have demonstrated the potent antiviral activity of this compound.

Table 1: Summary of Key Preclinical Data in Woodchucks with Chronic WHV Infection

| Parameter | This compound Monotherapy (30/120 mg/kg or 60 mg/kg) | This compound (120 mg/kg) + Entecavir | Reference |

| WHV DNA Suppression | Significant reduction in a subset of animals | Sustained viral load suppression | [1][2] |

| WHsAg Reduction | Significant reduction in responder woodchucks | Reduction to the lower limit of quantification in some animals | [1][2] |

| Seroconversion | Induced anti-WHs antibody seroconversion in responders | Induced anti-WHs antibody seroconversion | [1][2] |

| Immune Response | Induction of interferon-stimulated genes (ISGs) | Augmented proliferation of blood cells in response to viral antigens | [1][2] |

Clinical Trial Data

Clinical trials in humans have evaluated the safety, tolerability, and efficacy of this compound, both as a monotherapy and in combination with other agents.

Table 2: Summary of Phase I Clinical Trial Data in NUC-Suppressed CHB Patients

| Parameter | This compound (150 mg and 170 mg QOD for 6 weeks) | Reference |

| HBsAg Reduction | Minor responses on HBsAg reduction were observed. | [3] |

| Pharmacodynamics | Dose-dependent increases in IFN-α, neopterin, IP-10, and ISGs (ISG15, OAS-1, MX1, TLR7) at doses ≥100 mg. | [3][4] |

| Safety and Tolerability | Generally safe and well-tolerated. The most frequent treatment-related adverse events were flu-like symptoms. | [3] |

Table 3: Summary of Phase II (Piranga Study) Clinical Trial Data in NUC-Suppressed CHB Patients (Combination Therapy)

| Parameter | Xalnesiran + this compound (48 weeks) | Reference |

| HBsAg level < 0.05 IU/mL at 24 weeks post-treatment | 3-12% of patients | [5] |

| HBsAg Seroconversion at 24 weeks post-treatment | 3% of patients | [5] |

Experimental Protocols

Quantification of HBsAg

A common method for the quantification of HBsAg in clinical trials is the sandwich enzyme-linked immunosorbent assay (ELISA).

Workflow for HBsAg Quantification by ELISA

Caption: A typical workflow for HBsAg quantification using ELISA.

Detailed Methodology:

-

Plate Preparation: 96-well microtiter plates are pre-coated with a monoclonal antibody specific for HBsAg.

-

Sample and Standard Addition: Patient serum or plasma samples, along with a series of HBsAg standards of known concentrations, are pipetted into the wells.

-

First Incubation: The plate is incubated (e.g., for 1-2 hours at 37°C) to allow the HBsAg in the samples and standards to bind to the immobilized antibody.

-

Washing: The wells are washed multiple times with a wash buffer to remove any unbound material.

-

Conjugate Addition: An enzyme-conjugated (e.g., horseradish peroxidase - HRP) polyclonal anti-HBsAg antibody is added to each well.

-

Second Incubation: The plate is incubated again to allow the conjugated antibody to bind to the captured HBsAg, forming a "sandwich".

-

Second Washing: The wells are washed again to remove any unbound enzyme-conjugated antibody.

-

Substrate Addition: A chromogenic substrate (e.g., TMB - 3,3’,5,5’-Tetramethylbenzidine) is added to the wells. The enzyme on the conjugated antibody catalyzes a reaction that produces a colored product.

-

Color Development: The plate is incubated for a specific time to allow for color development. The intensity of the color is proportional to the amount of HBsAg present.

-

Stopping the Reaction: A stop solution (e.g., sulfuric acid) is added to each well to terminate the reaction.

-

Absorbance Reading: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 450 nm).

-

Concentration Calculation: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The HBsAg concentration in the patient samples is then determined by interpolating their absorbance values on the standard curve.

Quantification of HBV DNA

HBV DNA levels in serum or plasma are quantified using real-time quantitative polymerase chain reaction (RT-qPCR).

Workflow for HBV DNA Quantification by RT-qPCR

Caption: A typical workflow for HBV DNA quantification using RT-qPCR.

Detailed Methodology:

-

Sample Preparation: DNA is extracted from patient serum or plasma using a validated DNA extraction kit.

-

Reaction Setup: A master mix for the qPCR reaction is prepared. This typically includes a thermostable DNA polymerase, deoxynucleotide triphosphates (dNTPs), forward and reverse primers specific to a conserved region of the HBV genome, and a fluorescently labeled probe (e.g., a TaqMan® probe).

-

Real-Time PCR: The extracted DNA from patient samples and a series of HBV DNA standards of known concentrations are added to the master mix in separate reaction wells. The reaction is then run in a real-time PCR instrument.

-

Thermal Cycling: The thermal cycler subjects the reactions to repeated cycles of denaturation, annealing, and extension. During each cycle, the target HBV DNA sequence is amplified exponentially.

-

Fluorescence Detection: The fluorescent probe binds to the target DNA sequence during amplification, and the reporter dye's fluorescence is measured in real-time by the instrument. The increase in fluorescence is directly proportional to the amount of amplified DNA.

-

Cycle Threshold (Ct) Determination: The Ct value is the cycle number at which the fluorescence signal crosses a certain threshold. A lower Ct value indicates a higher initial amount of target DNA.

-

Quantification: A standard curve is generated by plotting the Ct values of the standards against the logarithm of their initial concentrations. The HBV DNA concentration in the patient samples is then calculated by comparing their Ct values to the standard curve.

Measurement of Interferon-Stimulated Gene (ISG) Expression

The expression levels of ISGs, such as ISG15, OAS-1, and MX1, are typically measured from peripheral blood mononuclear cells (PBMCs) or whole blood using reverse transcription quantitative PCR (RT-qPCR).

Detailed Methodology:

-

Sample Collection and RNA Extraction: Whole blood is collected in specialized tubes (e.g., PAXgene Blood RNA tubes) that stabilize RNA. Total RNA is then extracted and purified using a suitable kit.

-

RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using spectrophotometry (e.g., NanoDrop) and its integrity is assessed (e.g., using an Agilent Bioanalyzer).

-

Reverse Transcription: A fixed amount of total RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

Quantitative PCR (qPCR): The cDNA is then used as a template for qPCR with primers and probes specific for the target ISGs and one or more stably expressed housekeeping genes (e.g., GAPDH, ACTB) for normalization.

-

Data Analysis: The relative expression of the target ISGs is calculated using the comparative Ct (ΔΔCt) method. The expression level of each ISG is normalized to the expression of the housekeeping gene(s) and then expressed as a fold change relative to a baseline or control sample.

Conclusion

This compound represents a promising immunomodulatory approach for the treatment of chronic hepatitis B. Its mechanism of action, centered on the activation of the TLR7 signaling pathway, offers the potential to break the host's immune tolerance and achieve a functional cure. Preclinical and early-phase clinical data have demonstrated its ability to stimulate the innate immune system and induce an antiviral state. Further clinical development, particularly from ongoing and future Phase II and III trials, will be crucial in defining its efficacy and safety profile, both as a monotherapy and as a key component of combination therapy regimens for CHB.

Disclaimer: this compound is an investigational drug and has not been approved by regulatory authorities for the treatment of chronic hepatitis B. The information provided in this document is for scientific and research purposes only.

References

- 1. ELISA for Quantitative Determination of Hepatitis B Virus Surface Antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toll-Like Receptor 7 Agonist RG7854 Mediates Therapeutic Efficacy and Seroconversion in Woodchucks With Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using exploratory pharmacokinetic and pharmacodynamic analyses to predict the probability of flu‐like symptoms in healthy volunteers and patients with chronic hepatitis B treated with the toll‐like receptor 7 agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Using exploratory pharmacokinetic and pharmacodynamic analyses to predict the probability of flu-like symptoms in healthy volunteers and patients with chronic hepatitis B treated with the toll-like receptor 7 agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medpagetoday.com [medpagetoday.com]

Methodological & Application

Application Notes and Protocols: Measuring Ruzotolimod Efficacy Through HBsAg Reduction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruzotolimod (also known as Vesatolimod, RG7854) is an investigational, orally bioavailable small molecule that acts as a potent and selective agonist of Toll-like receptor 7 (TLR7). TLR7 is a key component of the innate immune system, and its activation triggers a cascade of signaling events leading to the production of type I interferons and other pro-inflammatory cytokines. This immunomodulatory activity has positioned this compound as a promising therapeutic candidate for chronic hepatitis B (CHB), aiming to achieve a functional cure characterized by sustained loss of the hepatitis B surface antigen (HBsAg). These application notes provide a comprehensive overview of the methodologies used to evaluate the efficacy of this compound, with a specific focus on the quantification of HBsAg reduction.

Mechanism of Action: TLR7 Agonism

This compound stimulates the host's innate and adaptive immune responses against the hepatitis B virus (HBV). Upon oral administration, this compound is absorbed and its active metabolite activates TLR7, which is primarily expressed in plasmacytoid dendritic cells (pDCs) and B cells. This activation initiates a MyD88-dependent signaling pathway, leading to the activation of transcription factors such as interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB). Consequently, this results in the production of type I interferons (IFN-α/β) and other cytokines that play a crucial role in controlling viral infections.

Quantitative Data on HBsAg Reduction

Clinical studies have evaluated the efficacy of this compound, often in combination with other antiviral agents, in reducing HBsAg levels in patients with chronic hepatitis B. The following table summarizes key quantitative data from these trials.

| Study/Trial | Patient Population | Treatment Regimen | Duration | Baseline HBsAg (IU/mL) | HBsAg Reduction | Reference |

| PIRANGA (Phase II) | NUC-treated patients with qHBsAg < 1000 IU/mL | Xalnesiran 200 mg + this compound | 48 weeks | Not specified | 18% of patients achieved HBsAg seroclearance at end of treatment (EOT), and 12% at 24 weeks post-EOT. | |

| AAV-HBV Mouse Model | AAV-HBV infected mice | This compound (100 mg/kg) + RO-7049389 | Not specified | Not specified | Reduced HBsAg levels to the lower limit of quantification in some animals. | |

| Woodchuck Model | Woodchucks infected with woodchuck hepatitis virus (WHV) | This compound (30-120 mg/kg) monotherapy or in combination with Entecavir | 14-24 weeks | Not specified | Inhibited viral replication and caused the disappearance of viral antigens. |

Experimental Protocols

Protocol 1: Quantification of Serum HBsAg Levels

Objective: To accurately measure the concentration of HBsAg in patient serum samples to assess the therapeutic efficacy of this compound.

Principle: Commercially available immunoassays are widely used for the quantitative determination of HBsAg. These assays are typically based on a sandwich enzyme-linked immunosorbent assay (ELISA) or chemiluminescent microparticle immunoassay (CMIA) format.

Materials:

-

Serum samples from clinical trial participants

-

Commercially available quantitative HBsAg assay kit (e.g., Abbott ARCHITECT HBsAg QT, Roche Elecsys HBsAg II)

-

Automated immunoassay analyzer (e.g., Abbott ARCHITECT i2000SR, Roche Cobas e801)

-

Calibrators and controls provided with the assay kit

-

Precision pipettes and sterile, disposable tips

-

Vortex mixer

-

Microcentrifuge

Procedure:

-

Sample Collection and Preparation:

-

Collect whole blood from patients into serum separator tubes.

-

Allow the blood to clot at room temperature for 30-60 minutes.

-

Centrifuge at 1,000-2,000 x g for 10 minutes at room temperature.

-

Carefully aspirate the serum and transfer it to a clean, labeled cryovial.

-

Store serum samples at -20°C or below until analysis.

-

-

Assay Performance:

-

Thaw serum samples, calibrators, and controls to room temperature.

-

Gently vortex each tube to ensure homogeneity.

-

Follow the specific instructions for the automated immunoassay analyzer and the HBsAg quantification kit.

-

Load the samples, calibrators, and controls onto the analyzer.

-

Initiate the assay run as per the manufacturer's protocol. The analyzer will automatically perform all incubation, washing, and signal detection steps.

-

-

Data Analysis:

-

The analyzer software will automatically calculate the HBsAg concentration in each sample based on the calibration curve generated from the standards.

-

Results are typically reported in International Units per milliliter (IU/mL).

-

For samples with HBsAg levels exceeding the upper limit of quantification, perform a validated dilution of the serum and re-run the assay. Multiply the final result by the dilution factor.

-

Quality Control:

-

Run manufacturer-supplied controls with each batch of samples to validate the assay performance.

-

Ensure that control values fall within the acceptable range specified by the manufacturer.

-

Participate in external quality assessment schemes to ensure inter-laboratory comparability.

Conclusion

The measurement of HBsAg reduction is a critical endpoint in evaluating the efficacy of novel immunomodulatory therapies for chronic hepatitis B, such as the TLR7 agonist this compound. Standardized and validated immunoassays provide a reliable method for quantifying HBsAg levels in clinical trial settings. The protocols and data presented in these application notes serve as a valuable resource for researchers and drug development professionals working to advance new treatments for CHB. The continued investigation of this compound, particularly in combination regimens, holds promise for achieving a functional cure for this chronic viral infection.

Application Notes and Protocols: Quantifying HBV DNA Replication Inhibition by Ruzotolimod

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruzotolimod (RG7854) is an orally administered, small-molecule Toll-like receptor 7 (TLR7) agonist under investigation for the treatment of chronic hepatitis B (CHB). As a prodrug, this compound is designed for selective activation in the liver, aiming to stimulate the host's innate and adaptive immune responses to control and potentially clear the hepatitis B virus (HBV). The primary mechanism of action involves the activation of TLR7, which leads to the production of interferons and other cytokines that play a crucial role in antiviral defense. These application notes provide a summary of the available quantitative data on the effect of this compound on HBV replication and detailed protocols for quantifying HBV DNA.

Data Presentation

The following tables summarize the quantitative data from preclinical and clinical studies evaluating the efficacy of this compound in inhibiting HBV replication.

Preclinical Data: Woodchuck Model of Chronic Hepatitis B

A study in woodchucks chronically infected with woodchuck hepatitis virus (WHV), a close relative of HBV, demonstrated a dose-dependent antiviral response to this compound treatment.

| Treatment Group | Dose | Duration | Outcome | Citation |

| This compound Monotreatment | 30 mg/kg, increased to 120 mg/kg | 24 weeks | Suppressed viral replication, led to loss of viral antigens, and induced seroconversion in responder animals.[1] | [1] |

| This compound Monotreatment | 60 mg/kg | 24 weeks | Suppressed viral replication, led to loss of viral antigens, and induced seroconversion in responder animals.[1] | [1] |

| This compound + Entecavir | 120 mg/kg this compound | 14 weeks | Suppressed viral replication, led to loss of viral antigens, and induced seroconversion in responder animals.[1] | [1] |

Preclinical Data: AAV-HBV Mouse Model

In an adeno-associated virus (AAV)-HBV mouse model, this compound in combination with another therapeutic agent showed significant antiviral activity.

| Treatment Group | Dose | Duration | Outcome | Citation |

| This compound + RO-7049389 | 100 mg/kg this compound | Not Specified | Achieved sustained viral load suppression and reduced HBsAg levels to the lower limit of quantification in some animals. | [2] |

Clinical Data: Phase II PIRANGA Study in Chronic Hepatitis B Patients

The PIRANGA study was an open-label Phase II trial that evaluated this compound in combination with the RNA interference (RNAi) therapeutic, xalnesiran, in adult patients with chronic hepatitis B who were already receiving stable nucleoside or nucleotide analogue (NA) therapy and had suppressed HBV DNA levels (HBV DNA < 20 IU/mL). The primary efficacy endpoint was the proportion of patients achieving a decrease in HBsAg to below 0.05 IU/mL at 24 weeks after the end of treatment.[3][4]

| Treatment Group | N | Primary Efficacy Endpoint Met (%) | HBsAg Seroconversion at 24 Weeks Post-EOT (%) | Citation |

| Xalnesiran 200 mg + this compound 150 mg | 34 | 12 | 3 | [3][4] |

| Xalnesiran 100 mg alone | 30 | 7 | 3 | [3][4] |

| Xalnesiran 200 mg alone | 30 | 3 | Not Reported | [3][4] |

| Xalnesiran 200 mg + Pegylated interferon alfa-2a 180 µg | 30 | 23 | 20 | [3][4] |

| Nucleoside or nucleotide analogue (NA) alone | 36 | 0 | 0 | [3][4] |

EOT: End of Treatment

Experimental Protocols

Quantification of HBV DNA in Serum/Plasma by Real-Time PCR

This protocol provides a general methodology for the quantification of HBV DNA from patient serum or plasma, a critical step in assessing the efficacy of antiviral agents like this compound.

1. HBV DNA Extraction from Serum/Plasma

Objective: To isolate high-quality HBV DNA from serum or plasma samples for downstream quantification by real-time PCR. Several methods can be employed, including organic extraction, inorganic precipitation, and commercial kits.[5][6][7][8] A common approach using a commercial kit is outlined below.

Materials:

-

Patient serum or plasma

-

QIAamp DNA Mini Kit (or equivalent)

-

Microcentrifuge

-

Pipettes and sterile, nuclease-free tips

-

Ethanol (96-100%)

-

Nuclease-free water

Procedure:

-

Pipette 20 µL of proteinase K into the bottom of a 1.5 mL microcentrifuge tube.

-

Add 200 µL of serum or plasma to the microcentrifuge tube.

-

Add 200 µL of Buffer AL to the sample. Mix by pulse-vortexing for 15 seconds.

-

Incubate at 56°C for 10 minutes.

-

Briefly centrifuge the tube to remove drops from the inside of the lid.

-

Add 200 µL of ethanol (96-100%) to the sample and mix again by pulse-vortexing for 15 seconds.

-

Carefully apply the mixture to the QIAamp Mini spin column (in a 2 mL collection tube) without wetting the rim.

-

Centrifuge at 6000 x g (8000 rpm) for 1 minute. Place the spin column in a clean 2 mL collection tube and discard the tube containing the filtrate.

-

Carefully open the spin column and add 500 µL of Buffer AW1 without wetting the rim.

-

Centrifuge at 6000 x g (8000 rpm) for 1 minute. Place the spin column in a clean 2 mL collection tube and discard the tube containing the filtrate.

-

Carefully open the spin column and add 500 µL of Buffer AW2 without wetting the rim.

-

Centrifuge at full speed (20,000 x g; 14,000 rpm) for 3 minutes.

-

Place the spin column in a new 1.5 mL microcentrifuge tube.

-

Add 200 µL of Buffer AE or nuclease-free water. Incubate at room temperature for 1 minute, and then centrifuge at 6000 x g (8000 rpm) for 1 minute to elute the DNA.

2. Real-Time PCR for HBV DNA Quantification

Objective: To amplify and quantify the amount of HBV DNA present in the extracted sample.

Materials:

-

Extracted HBV DNA

-

Real-time PCR instrument

-

HBV-specific primers and probe (e.g., targeting the highly conserved S gene region)

-

TaqMan Universal PCR Master Mix (or equivalent)

-

Nuclease-free water

-

HBV DNA standards of known concentrations (for standard curve generation)

-

Optical-grade PCR plates and seals

Procedure:

-

Reaction Setup:

-

Prepare a master mix containing the PCR master mix, forward primer, reverse primer, probe, and nuclease-free water. The volumes will depend on the specific reagents and instrument used.

-

Dispense the master mix into the wells of a PCR plate.

-

Add a specific volume of the extracted DNA sample to each well.

-

Include a series of HBV DNA standards of known concentrations (e.g., 10^2 to 10^8 IU/mL) to generate a standard curve.

-

Include no-template controls (NTCs) containing nuclease-free water instead of DNA to check for contamination.

-

-

Real-Time PCR Cycling:

-

Seal the PCR plate and place it in the real-time PCR instrument.

-

Set up the thermal cycling protocol. A typical protocol includes:

-

An initial denaturation step (e.g., 95°C for 10 minutes).

-

40-45 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 1 minute).

-

-

-

Data Analysis:

-

The real-time PCR instrument will monitor the fluorescence signal at each cycle.

-

A standard curve is generated by plotting the cycle threshold (Ct) values of the standards against the logarithm of their concentrations.

-

The concentration of HBV DNA in the unknown samples is then interpolated from the standard curve based on their Ct values.

-

Results are typically reported in International Units per milliliter (IU/mL).[9][10][11][12]

-

Visualizations

This compound-Induced TLR7 Signaling Pathway

Caption: this compound-induced TLR7 signaling pathway leading to HBV inhibition.

Experimental Workflow for Quantifying HBV DNA Inhibition

References

- 1. Toll-Like Receptor 7 Agonist RG7854 Mediates Therapeutic Efficacy and Seroconversion in Woodchucks With Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular and functional analysis of occult hepatitis B virus isolates from patients with hepatocellular carcinoma [cdn-links.lww.com]

- 3. medpagetoday.com [medpagetoday.com]

- 4. A randomized phase 1b trial of the active site polymerase inhibitor nucleotide ATI‐2173 in patients with chronic hepatitis B virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. An improved method for the isolation of hepatitis B virus DNA from human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Rapid purification of hepatitis B virus DNA from serum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dna-technology.com [dna-technology.com]

- 9. Real-Time Polymerase Chain Reaction-Based Detection and Quantification of Hepatitis B Virus DNA [jove.com]

- 10. Real-time PCR assay for detection and quantification of hepatitis B virus genotypes A to G - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. How to Perform HBV DNA Quantitative Test by Real-time PCR - Daan Gene Co., Ltd. [en.daangene.com]

- 12. rroij.com [rroij.com]

Assessing Ruzotolimod's Impact on Cytokine Profiles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ruzotolimod (RO7020531) is an oral Toll-like receptor 7 (TLR7) agonist that has been investigated for its immunomodulatory effects, particularly in the context of chronic hepatitis B infection.[1][2] As a TLR7 agonist, this compound activates innate immune cells, leading to the production of a cascade of cytokines and chemokines that play a crucial role in antiviral responses. Understanding the specific cytokine signature induced by this compound is essential for elucidating its mechanism of action, optimizing dosing regimens, and identifying potential biomarkers of response and toxicity. These application notes provide a summary of the known effects of this compound on cytokine profiles and detailed protocols for assessing these effects in a research setting.

Data Presentation: this compound's In Vivo Cytokine Induction

Clinical studies have demonstrated that oral administration of this compound leads to a dose-dependent increase in several key cytokines, chemokines, and interferon-stimulated genes (ISGs). The active metabolite of this compound, RO7011785, is responsible for this pharmacological activity.[1][2][3] Below is a summary table illustrating the typical cytokine and biomarker responses observed in human subjects at clinically relevant doses.

| Biomarker | Dose Range (oral) | Observed Effect | Method of Detection | Reference |

| Interferon-alpha (IFN-α) | ≥ 100 mg | Dose-dependent increase | Immunoassay (Simoa) | [1][3] |

| Interferon-gamma-inducible protein 10 (IP-10/CXCL10) | ≥ 100 mg | Dose-dependent increase | Immunoassay (Luminex) | [1][3] |

| Neopterin | ≥ 100 mg | Dose-dependent increase | ELISA | [1] |

| Interferon-stimulated gene 15 (ISG15) | ≥ 100 mg | Upregulation of mRNA | RT-qPCR | [1][3] |

| 2'-5'-oligoadenylate synthetase 1 (OAS1) | ≥ 100 mg | Upregulation of mRNA | RT-qPCR | [1] |

| Myxovirus resistance protein 1 (MX1) | ≥ 100 mg | Upregulation of mRNA | RT-qPCR | [1] |

Note: The data presented is a qualitative summary of findings from clinical trials. Specific fold-change or concentration values can vary based on the individual, dosing frequency, and specific assay used.

Mandatory Visualizations

This compound-Induced TLR7 Signaling Pathway

Caption: TLR7 signaling cascade initiated by this compound.

Experimental Workflow for In Vitro Cytokine Profiling

Caption: Workflow for in vitro cytokine profiling.

Experimental Protocols

Protocol 1: In Vitro Stimulation of Human PBMCs with this compound for Cytokine Profiling

Objective: To determine the dose-dependent effect of this compound's active metabolite, RO7011785, on the production of a panel of cytokines and chemokines by human peripheral blood mononuclear cells (PBMCs).

Materials:

-

RO7011785 (active metabolite of this compound)

-

Dimethyl sulfoxide (DMSO, sterile, cell culture grade)

-

Ficoll-Paque PLUS

-

Phosphate-buffered saline (PBS), sterile

-

RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

-

Human whole blood from healthy donors

-

96-well cell culture plates, sterile

-

Centrifuge

-

Incubator (37°C, 5% CO2)

-

Multiplex immunoassay kit (e.g., Luminex-based) for human cytokines/chemokines

-

Lipopolysaccharide (LPS) as a positive control

Methodology:

-

PBMC Isolation:

-

Dilute fresh human whole blood 1:1 with sterile PBS.

-

Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical centrifuge tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.

-

Wash the collected PBMCs twice with sterile PBS by centrifugation at 300 x g for 10 minutes.

-

Resuspend the final PBMC pellet in complete RPMI 1640 medium.

-

Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.

-

-

Cell Plating and Stimulation:

-

Adjust the PBMC concentration to 1 x 10^6 cells/mL in complete RPMI 1640 medium.

-

Plate 200 µL of the cell suspension (2 x 10^5 cells) into each well of a 96-well plate.

-

Prepare serial dilutions of RO7011785 in complete RPMI 1640 medium. A suggested starting concentration range is 0.1 nM to 10 µM. Also, prepare a vehicle control (DMSO) and a positive control (LPS, 100 ng/mL).

-

Add 20 µL of the respective stimulant dilutions to the wells in triplicate.

-

Incubate the plate for 18-24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

-

Supernatant Collection and Analysis:

-

After incubation, centrifuge the 96-well plate at 500 x g for 5 minutes.

-

Carefully collect the cell-free supernatants from each well.

-

Store the supernatants at -80°C until analysis.

-

Thaw the supernatants on ice and quantify the levels of a panel of cytokines and chemokines (e.g., IFN-α, IP-10, TNF-α, IL-6, IL-1β, IL-12, MCP-1) using a multiplex immunoassay according to the manufacturer's instructions.

-

Protocol 2: Intracellular Cytokine Staining of this compound-Stimulated PBMCs

Objective: To identify the specific immune cell subsets within the PBMC population that produce cytokines in response to this compound stimulation.

Materials:

-

All materials from Protocol 1

-

Brefeldin A and Monensin (protein transport inhibitors)

-

Flow cytometry staining buffer (e.g., PBS with 2% FBS)

-

Fixable viability dye

-

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8, CD14, CD19, CD56)

-

Fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-α, TNF-α)

-

Fixation/Permeabilization buffer

-

Permeabilization/Wash buffer

-

Flow cytometer

Methodology:

-

PBMC Stimulation:

-

Follow steps 1 and 2 of Protocol 1, but perform the stimulation in polypropylene tubes or deep-well plates to accommodate a larger cell number per condition (e.g., 1 x 10^6 cells per tube).

-

During the last 4-6 hours of the 18-24 hour incubation period, add a protein transport inhibitor cocktail (Brefeldin A and Monensin) to each tube to trap cytokines intracellularly.

-

-

Cell Surface Staining:

-

After incubation, harvest the cells and wash them with flow cytometry staining buffer.

-

Stain the cells with a fixable viability dye according to the manufacturer's protocol to allow for the exclusion of dead cells from the analysis.

-

Wash the cells and then stain with a cocktail of fluorochrome-conjugated antibodies against cell surface markers for 30 minutes at 4°C in the dark.

-

-

Fixation, Permeabilization, and Intracellular Staining:

-

Wash the cells to remove unbound surface antibodies.

-

Resuspend the cells in fixation/permeabilization buffer and incubate for 20 minutes at room temperature in the dark.

-

Wash the cells with permeabilization/wash buffer.

-

Resuspend the cells in permeabilization/wash buffer containing the fluorochrome-conjugated antibodies against intracellular cytokines and incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Wash the cells with permeabilization/wash buffer and then resuspend them in flow cytometry staining buffer.

-

Acquire the samples on a flow cytometer.

-

Analyze the data using appropriate software to identify the frequency of cytokine-producing cells within different immune cell populations (e.g., T cells, B cells, monocytes, NK cells).

-

Conclusion

The provided application notes and protocols offer a framework for researchers to investigate the impact of this compound on cytokine profiles. The in vivo data summary highlights the key biomarkers modulated by this TLR7 agonist. The detailed in vitro protocols enable a controlled assessment of this compound's dose-dependent effects on cytokine secretion and the identification of the cellular sources of these cytokines. This information is critical for advancing our understanding of this compound's immunomodulatory properties and its potential therapeutic applications.

References

- 1. Using exploratory pharmacokinetic and pharmacodynamic analyses to predict the probability of flu-like symptoms in healthy volunteers and patients with chronic hepatitis B treated with the toll-like receptor 7 agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Single and Multiple Ascending Dose Study of Toll‐Like Receptor 7 Agonist (RO7020531) in Chinese Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Using exploratory pharmacokinetic and pharmacodynamic analyses to predict the probability of flu‐like symptoms in healthy volunteers and patients with chronic hepatitis B treated with the toll‐like receptor 7 agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Mitigating Ruzotolimod-induced flu-like symptoms in animal models

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ruzotolimod and other TLR7 agonists in animal models. The focus is on mitigating the common flu-like symptoms associated with the mechanism of action of these compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it cause flu-like symptoms?

This compound (also known as Vesatolimod or RG7854) is a potent and selective oral Toll-like receptor 7 (TLR7) agonist. TLR7 is a pattern recognition receptor involved in the innate immune system that recognizes single-stranded RNA, a common component of viruses. Activation of TLR7 by this compound mimics a viral infection, leading to the production of pro-inflammatory cytokines and type I interferons (such as IFN-α and IP-10), which are responsible for the observed flu-like symptoms such as fever, chills, headache, and myalgia.[1][2] This is a mechanism-based side effect common to TLR7 agonists.[2]

Q2: What are the key cytokines involved in this compound-induced flu-like symptoms?

The flu-like symptoms are primarily driven by a surge in pro-inflammatory cytokines and chemokines. Key mediators include:

-

Interferon-alpha (IFN-α): A hallmark of TLR7 activation, directly contributing to antiviral responses and systemic inflammation.[1][3]

-

Interferon-gamma-induced protein 10 (IP-10 or CXCL10): A chemokine whose levels are strongly correlated with flu-like symptoms.[1][3]

-

Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine that plays a central role in systemic inflammation.

-

Interleukin-6 (IL-6): A key cytokine involved in the acute phase response and fever.

-

Interleukin-12 (IL-12): Promotes the development of T helper 1 (Th1) cells and cellular immunity.

The probability and severity of flu-like symptoms have been shown to correlate well with the levels of IFN-α and IP-10.[2]

Q3: What are the primary strategies for mitigating these flu-like symptoms in animal models?

The main approaches to reduce this compound-induced flu-like symptoms in animal models include:

-

Dose Reduction: The intensity of flu-like symptoms is dose-dependent.[2][3] Reducing the dose of this compound can effectively decrease the magnitude of the pharmacodynamic response and, consequently, the severity of the side effects.[2]

-

Co-administration of Anti-inflammatory Agents:

-

Corticosteroids (e.g., Dexamethasone): These broad-spectrum anti-inflammatory agents can suppress the production of multiple pro-inflammatory cytokines.

-

Non-Steroidal Anti-inflammatory Drugs (NSAIDs): While less potent than corticosteroids, NSAIDs can be effective in managing milder symptoms like fever and pain by inhibiting cyclooxygenase (COX) enzymes.

-

-

Novel Formulation Strategies: Conjugating the TLR7 agonist to larger molecules or nanoparticles can limit systemic exposure and localize the immune activation, thereby reducing systemic side effects.[4]

Troubleshooting Guide

| Observed Issue | Potential Cause | Recommended Action |

| Severe, dose-limiting flu-like symptoms (e.g., significant weight loss, lethargy, hypothermia in mice). | High systemic exposure to this compound leading to a cytokine storm. | 1. Reduce the dose of this compound in subsequent experiments. 2. Consider a dose-escalation study to determine the maximum tolerated dose (MTD) in your specific animal model. 3. Implement a co-administration strategy with an anti-inflammatory agent like dexamethasone. |

| Inconsistent or highly variable flu-like symptoms between animals in the same treatment group. | Differences in individual animal sensitivity, inconsistencies in drug administration, or underlying health status of the animals. | 1. Ensure precise and consistent drug administration techniques. 2. Increase the number of animals per group to improve statistical power. 3. Thoroughly health-screen all animals before the start of the experiment. |

| Mitigation strategy (e.g., co-administered dexamethasone) appears to reduce the desired therapeutic effect of this compound. | The anti-inflammatory agent is suppressing the immune activation necessary for the therapeutic efficacy of the TLR7 agonist. | 1. Optimize the dose and timing of the mitigating agent. Administer it shortly before or concurrently with this compound. 2. Evaluate a panel of mitigating agents to find one with a more favorable balance of side-effect reduction and efficacy preservation. 3. Consider a lower dose of the mitigating agent that still provides symptomatic relief without complete immunosuppression. |

Quantitative Data on Cytokine Modulation

Table 1: Effect of Sunitinib (Tyrosine Kinase Inhibitor) on TLR7 Agonist-Induced Cytokine Production in Mouse Bone Marrow-Derived Dendritic Cells (BMDCs) in vitro

| Treatment Group | TNF-α (pg/mL) | IL-12 (pg/mL) |

| TLR7 Agonist (SZU-101, 10 µM) | ~2500 | ~1200 |

| TLR7 Agonist (10 µM) + Sunitinib (5 µM) | ~500 | ~200 |

Data extrapolated from graphical representations in the source study. The study demonstrates that sunitinib can significantly inhibit the production of pro-inflammatory cytokines induced by a TLR7 agonist in mouse immune cells.

Table 2: Effect of Dexamethasone on LPS-Induced Serum Cytokine Levels in Mice in vivo

| Treatment Group | TNF-α (pg/mL) | IL-6 (ng/mL) |

| LPS (10 mg/kg) | 408.83 ± 18.32 | 91.27 ± 8.56 |

| LPS (10 mg/kg) + Dexamethasone (5 mg/kg) | 134.41 ± 15.83 | 22.08 ± 4.34 |

This study used LPS (a TLR4 agonist) to induce a cytokine storm. The data is presented here as a model for the potential efficacy of dexamethasone in mitigating TLR-agonist induced cytokine release in vivo.[5]

Experimental Protocols

Protocol 1: Co-administration of Dexamethasone to Mitigate TLR7 Agonist-Induced Cytokine Release in Mice

This protocol is adapted from a study investigating the effects of dexamethasone on LPS-induced cytokine storm in mice.[5]

1. Animals:

-

Use age- and weight-matched mice (e.g., C57BL/6 or BALB/c, 8-10 weeks old).

-

Acclimatize animals for at least one week before the experiment.

2. Reagents:

-

This compound (or other TLR7 agonist) dissolved in a suitable vehicle (e.g., sterile water, PBS, or as specified by the manufacturer).

-

Dexamethasone, prepared for oral gavage or intraperitoneal (IP) injection.

-

Anesthesia (e.g., isoflurane).

-

ELISA kits for relevant cytokines (e.g., mouse TNF-α, IL-6, IFN-α, IP-10).

3. Experimental Groups:

-

Group 1: Vehicle control.

-

Group 2: this compound alone.

-

Group 3: this compound + Dexamethasone.

-

Group 4: Dexamethasone alone.

4. Procedure:

-

Dexamethasone Administration: Administer dexamethasone (e.g., 5 mg/kg) via the chosen route (e.g., oral gavage) 24 hours and 30 minutes before the this compound challenge.

-

This compound Administration: Administer this compound at the desired dose via the intended route (e.g., oral gavage or IP injection).

-

Monitoring: Observe animals for clinical signs of flu-like symptoms, including lethargy, ruffled fur, and changes in body weight and temperature.

-

Sample Collection: At a predetermined time point post-Ruzotolimod administration (e.g., 4-6 hours, corresponding to peak cytokine levels), anesthetize the mice and collect blood via cardiac puncture or from the posterior vena cava.

-

Cytokine Analysis: Process the blood to obtain serum and store at -80°C. Quantify the levels of TNF-α, IL-6, IFN-α, and IP-10 using ELISA kits according to the manufacturer's instructions.

Protocol 2: Assessment of Flu-like Symptoms in Mice

1. Body Weight Measurement:

-

Record the body weight of each mouse daily, starting from a few days before the experiment to establish a baseline.

-

A significant drop in body weight after this compound administration is an indicator of sickness behavior, including anorexia.[6]

2. Body Temperature Measurement:

-

Measure core body temperature using a rectal probe designed for rodents.

-

Influenza infection in mice can lead to hypothermia, which is a measurable symptom.[6]

3. Behavioral Observation:

-

Use a scoring system to quantify sickness behavior. Parameters can include:

-

Activity: Normal, reduced, or immobile.

-

Posture: Normal, hunched, or prostrate.

-

Fur: Smooth, ruffled, or piloerection.

-

-

More advanced methods include monitoring locomotor activity in an open field test.[6]

Visualizations

Caption: Simplified signaling pathway of this compound-induced cytokine production via TLR7.

Caption: Workflow for assessing mitigation of this compound-induced side effects in vivo.

Caption: Logical relationship of a mitigating agent in the context of this compound's mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Protocol for influenza A virus infection of mice and viral load determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. graphviz.org [graphviz.org]

- 5. researchgate.net [researchgate.net]

- 6. Attenuation of the Influenza Virus Sickness Behavior in Mice Deficient in Toll-like Receptor 3 - PMC [pmc.ncbi.nlm.nih.gov]

Validation & Comparative

Comparative Efficacy of Ruzotolimod and Peginterferon Alfa-2a as Combination Therapies in Chronic Hepatitis B

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of ruzotolimod and peginterferon alfa-2a when used in combination with other antiviral agents for the treatment of chronic hepatitis B (CHB). The data presented is primarily drawn from the Phase II Piranga (NCT04225715) clinical trial, which evaluated these two immunomodulators in combination with the siRNA therapeutic, xalnesiran.

Overview of this compound and Peginterferon Alfa-2a

This compound (RG7854) is an orally administered, small molecule agonist of Toll-like receptor 7 (TLR7).[1][2] Activation of TLR7 in immune cells initiates a signaling cascade that leads to the production of type I interferons (IFNs) and other cytokines, aiming to enhance the host's immune response against hepatitis B virus (HBV).[2]

Peginterferon alfa-2a is a well-established immunomodulator used in the treatment of CHB. It is a pegylated form of interferon alfa-2a, which prolongs its half-life. Peginterferon alfa-2a directly activates the JAK-STAT signaling pathway, leading to the transcription of numerous interferon-stimulated genes (ISGs) that have antiviral and immunomodulatory functions.

Clinical Efficacy Comparison: The Piranga Study

The Piranga study was a Phase II, multicenter, randomized, open-label platform trial that assessed the efficacy and safety of various combination therapies in virally-suppressed CHB patients.[3] Key arms of the study for this comparison included:

-

Xalnesiran + this compound: Xalnesiran 200 mg in combination with this compound 150 mg.

-

Xalnesiran + Peginterferon Alfa-2a: Xalnesiran 200 mg in combination with peginterferon alfa-2a 180 µg.

-

Nucleos(t)ide Analogue (NA) alone: Control group.[3]

Primary Efficacy Endpoint

The primary endpoint was the percentage of patients with hepatitis B surface antigen (HBsAg) loss (defined as HBsAg level <0.05 IU/mL) at 24 weeks after the end of treatment.[3]

Table 1: HBsAg Loss at 24 Weeks Post-Treatment in the Piranga Study [3]

| Treatment Arm | Percentage of Patients with HBsAg Loss | 95% Confidence Interval |

| Xalnesiran + this compound | 12% | 3 to 28 |

| Xalnesiran + Peginterferon Alfa-2a | 23% | 10 to 42 |

| NA Alone | 0% | 0 to 10 |

Secondary Efficacy Endpoint

HBsAg seroconversion (HBsAg loss and development of anti-HBs antibodies) was a key secondary endpoint.

Table 2: HBsAg Seroconversion at 24 Weeks Post-Treatment in the Piranga Study [3]

| Treatment Arm | Percentage of Patients with HBsAg Seroconversion |

| Xalnesiran + this compound | 3% |

| Xalnesiran + Peginterferon Alfa-2a | 20% |

| NA Alone | 0% |

Safety and Tolerability

The combination of xalnesiran with peginterferon alfa-2a was associated with a higher rate of grade 3 or 4 adverse events compared to the combination with this compound. The most frequent severe adverse event was an elevated alanine aminotransferase (ALT) level.[3]

Table 3: Grade 3 or 4 Adverse Events in the Piranga Study [3]

| Treatment Arm | Percentage of Patients with Grade 3 or 4 Adverse Events |

| Xalnesiran + this compound | 18% |

| Xalnesiran + Peginterferon Alfa-2a | 50% |

| NA Alone | 6% |

Experimental Protocols: Piranga Study (NCT04225715)

Study Design: A Phase II, randomized, adaptive, open-label platform trial.[4][5] The study included a screening phase of up to 8 weeks, a treatment phase of 48 weeks, and a post-treatment follow-up of 48 weeks.[4][5]

Patient Population: Adults with chronic hepatitis B infection who were on stable nucleos(t)ide analogue (NA) therapy with HBV DNA levels below the lower limit of quantification for at least 6 months prior to screening.[4][5]

Dosing Regimens:

-

This compound Arm: Participants received their background NA therapy plus xalnesiran 200 mg and this compound 150 mg. The provided information does not specify the dosing frequency of each component in this combination arm within the Piranga study publication.[3] However, other studies have investigated this compound at a dose of 150 mg once every other day.[5]

-

Peginterferon Alfa-2a Arm: Participants received their background NA therapy plus xalnesiran 200 mg and peginterferon alfa-2a 180 µg once weekly.[3]

Efficacy Assessments:

-

Serum HBsAg levels were quantified at baseline, during treatment, and throughout the follow-up period.

-

Serum HBV DNA levels were monitored to ensure continued viral suppression.[6]

-

HBeAg and anti-HBe status were assessed.

Safety Assessments:

-

Adverse events were monitored and graded according to standard criteria.

-

Laboratory parameters, including ALT, were regularly monitored.

Signaling Pathways

This compound: TLR7 Signaling Pathway

This compound activates TLR7, which is primarily expressed in the endosomes of plasmacytoid dendritic cells (pDCs) and B cells. This activation triggers a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as NF-κB and IRF7. This results in the production of type I interferons and pro-inflammatory cytokines, which contribute to the antiviral immune response.[7]

Caption: this compound activates the TLR7 signaling pathway in immune cells.

Peginterferon Alfa-2a: JAK-STAT Signaling Pathway

Peginterferon alfa-2a binds to the type I interferon receptor (IFNAR) on the cell surface. This binding leads to the activation of Janus kinases (JAK1 and TYK2), which then phosphorylate Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT1 and STAT2. Phosphorylated STAT1 and STAT2 form a heterodimer, associate with IRF9 to form the ISGF3 complex, and translocate to the nucleus to induce the expression of interferon-stimulated genes (ISGs).

Caption: Peginterferon alfa-2a activates the JAK-STAT signaling pathway.

Experimental Workflow

The general workflow for clinical trials evaluating these combination therapies, as exemplified by the Piranga study, is as follows:

Caption: Generalized experimental workflow for the Piranga clinical trial.

Conclusion

Based on the results of the Piranga study, the combination of xalnesiran with peginterferon alfa-2a resulted in a higher rate of HBsAg loss and seroconversion at 24 weeks post-treatment compared to the combination with this compound in patients with chronic hepatitis B who were already virally suppressed on NA therapy.[3] However, the peginterferon alfa-2a containing regimen was associated with a substantially higher incidence of grade 3 or 4 adverse events.[3]

These findings suggest that while peginterferon alfa-2a may offer greater efficacy as an immunomodulatory component in a combination therapy for CHB, its less favorable safety profile compared to this compound is a critical consideration for future clinical development and therapeutic application. Further research is needed to directly compare these immunomodulators and to optimize combination regimens to achieve a functional cure for chronic hepatitis B.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Using exploratory pharmacokinetic and pharmacodynamic analyses to predict the probability of flu‐like symptoms in healthy volunteers and patients with chronic hepatitis B treated with the toll‐like receptor 7 agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Xalnesiran with or without an Immunomodulator in Chronic Hepatitis B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. genentech-clinicaltrials.com [genentech-clinicaltrials.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. HBV DNA and HBsAg Levels at 24 Weeks Off-Treatment Predict Clinical Relapse and HBsAg Loss in HBeAg-Negative Patients Who Discontinued Antiviral Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

Ruzotolimod's Antiviral Efficacy in Primary Human Hepatocytes: A Comparative Guide

This guide provides a detailed comparison of Ruzotolimod, a potent Toll-like receptor 7 (TLR7) agonist, and its antiviral effects, with a focus on its application in primary human hepatocytes. Designed for researchers, scientists, and drug development professionals, this document outlines the mechanism of action, presents comparative data against other antiviral agents, and provides detailed experimental protocols.

Introduction to this compound

This compound (also known as RO7020531 or RG7854) is an orally administered small molecule that functions as an agonist for Toll-like receptor 7 (TLR7).[1][2] TLRs are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns. This compound is currently under evaluation for the treatment of chronic hepatitis B (CHB) infection.[2][3] Its mechanism of action involves stimulating the host's innate immune response to control viral replication, positioning it as a promising immunomodulatory therapy.[3]

Mechanism of Action: TLR7-Mediated Antiviral Response

This compound is a double prodrug that is metabolized into its active form, RO7011785, which then activates TLR7.[3] TLR7 is primarily expressed in the endosomes of specific immune cells, such as plasmacytoid dendritic cells (pDCs), and also in hepatocytes. Upon binding, this compound triggers a signaling cascade that leads to the production of type I interferons (IFN-α) and other pro-inflammatory cytokines.[2][3][4]

This signaling pathway, initiated by TLR7 activation, involves the recruitment of the adaptor protein MyD88. This leads to the activation of transcription factors, including interferon regulatory factor 7 (IRF7) and nuclear factor-kappa B (NF-κB).[4] The activation of these factors results in the transcription of a wide array of interferon-stimulated genes (ISGs) such as ISG15, OAS-1, and MX1, which establish an antiviral state within the infected hepatocytes and surrounding cells.[2][3]

Caption: this compound-induced TLR7 signaling pathway.

Comparative Analysis of Antiviral Agents

This compound's performance can be benchmarked against other established and investigational antiviral therapies for chronic liver infections. The primary alternatives include other TLR agonists, standard interferon therapy, and nucleos(t)ide analogues (NAs).

| Therapeutic Agent | Mechanism of Action | Key Advantages | Key Limitations |

| This compound (TLR7 Agonist) | Induces host innate immune response via TLR7 activation, leading to IFN production and ISG expression.[2][3] | Oral administration; potential for sustained off-treatment viral control; low risk of direct drug resistance.[3][5] | Potential for flu-like symptoms and other immune-related side effects.[2][3] |

| GS-9620 (Vesatolimod) | A potent oral TLR7 agonist that also stimulates the innate immune system.[3][5] | Oral administration; demonstrated prolonged inhibition of HBV in preclinical models.[3] | Similar side effect profile to other TLR7 agonists (flu-like symptoms). |

| Pegylated Interferon-α (Peg-IFN-α) | A cytokine therapy that directly induces an antiviral state and modulates the immune response.[6][7] | Finite treatment duration; potential for HBsAg loss and functional cure.[7][8] | Frequent injections; significant side effects (flu-like symptoms, fatigue, depression).[6][9] |

| Nucleos(t)ide Analogues (e.g., Entecavir, Tenofovir) | Directly inhibit the viral polymerase (reverse transcriptase), blocking HBV replication.[6][7] | High potency in suppressing HBV DNA; well-tolerated with good safety profile.[6][9] | Requires long-term or lifelong therapy; low rate of HBsAg clearance; risk of drug resistance with older agents.[6][7] |

Quantitative Data from Preclinical and Clinical Studies

The following table summarizes available data on the antiviral efficacy of this compound and comparators. It is important to note that direct head-to-head trials in primary human hepatocytes are limited; therefore, data is drawn from relevant preclinical models and human studies.

| Compound | Model System | Dosage/Concentration | Key Finding(s) | Reference |

| This compound | AAV-HBV Mouse Model | 100 mg/kg (p.o.) | Achieved sustained viral load suppression and reduced HBsAg levels. | [1] |

| This compound | Woodchuck Hepatitis Virus (WHV) Model | 30-120 mg/kg (p.o.) | Inhibited viral replication and induced seroconversion in some animals. | [1] |

| GS-9620 | Woodchuck Hepatitis Virus (WHV) Model | N/A | Induced prolonged inhibition of HBV via a type I interferon-dependent mechanism. | [3] |

| TLR3 Agonists (e.g., Poly(I:C)) | HBV-infected Primary Human Hepatocytes | N/A | Potently reduced all HBV replication parameters with a long-lasting effect on cccDNA. | [10] |

| Entecavir | Chronic Hepatitis B Patients | 0.5 mg/day | Potent suppression of HBV DNA. | [7] |

| Peg-IFN-α | Chronic Hepatitis B Patients | N/A | HBsAg loss achieved in ~8-11% of patients after 3 years of follow-up. | [8] |

Experimental Protocols

Validating the antiviral effects of compounds like this compound in primary human hepatocytes (PHH) involves a multi-step experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Using exploratory pharmacokinetic and pharmacodynamic analyses to predict the probability of flu-like symptoms in healthy volunteers and patients with chronic hepatitis B treated with the toll-like receptor 7 agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Using exploratory pharmacokinetic and pharmacodynamic analyses to predict the probability of flu‐like symptoms in healthy volunteers and patients with chronic hepatitis B treated with the toll‐like receptor 7 agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolution of Toll-like receptor 7/8 agonist therapeutics and their delivery approaches: From antiviral formulations to vaccine adjuvants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TLR7 Agonists Display Potent Antiviral Effects against Norovirus Infection via Innate Stimulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Current and future antiviral drug therapies of hepatitis B chronic infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Antiviral Therapies and Prospects for a Cure of Chronic Hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Advances in new antivirals for chronic hepatitis B - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Treatment options for chronic hepatitis: Antivirals look promising - PMC [pmc.ncbi.nlm.nih.gov]

- 10. i-share-aru.alma.exlibrisgroup.com [i-share-aru.alma.exlibrisgroup.com]

Evaluating the Synergistic Potential of Ruzotolimod and Xalnesiran in Chronic Hepatitis B: A Comparative Guide

This guide provides a comprehensive analysis of the synergistic effects of Ruzotolimod and xalnesiran in the context of chronic hepatitis B (CHB) treatment. Designed for researchers, scientists, and drug development professionals, this document objectively compares the performance of this combination therapy with other treatment modalities, supported by available clinical trial data. Detailed experimental methodologies and visual representations of key biological pathways and workflows are included to facilitate a deeper understanding of their combined mechanism of action.

Introduction to this compound and Xalnesiran

This compound (a Toll-like Receptor 7 Agonist): this compound is an orally administered Toll-like receptor 7 (TLR7) agonist. Activation of TLR7 in immune cells, such as plasmacytoid dendritic cells, leads to the production of type I interferons (IFN-α/β) and other pro-inflammatory cytokines. This, in turn, stimulates a broad antiviral immune response, including the activation of natural killer (NK) cells and T cells, which are crucial for controlling and clearing viral infections like hepatitis B.

Xalnesiran (a Small Interfering RNA): Xalnesiran is a small interfering RNA (siRNA) therapeutic designed to target and degrade hepatitis B virus (HBV) messenger RNA (mRNA). By specifically targeting HBV transcripts, xalnesiran inhibits the production of viral proteins, including the hepatitis B surface antigen (HBsAg), which is a key marker of HBV infection and is associated with immune exhaustion.

The combination of an immune-stimulating agent like this compound with a direct-acting antiviral like xalnesiran is hypothesized to have a synergistic effect. Xalnesiran reduces the viral antigen load, potentially reversing T-cell exhaustion, while this compound boosts the immune system to effectively target and eliminate the virus.

Clinical Efficacy from the Piranga Study (NCT04225715)

The Phase 2 Piranga clinical trial evaluated the efficacy and safety of xalnesiran alone and in combination with other agents, including this compound, in patients with chronic hepatitis B who were already receiving nucleos(t)ide analogue (NA) therapy.

Data Presentation: HBsAg Loss at 24 Weeks Post-Treatment

The primary efficacy endpoint of the Piranga study was the percentage of patients achieving HBsAg loss (defined as HBsAg levels <0.05 IU/mL) at 24 weeks after the end of treatment.

| Treatment Arm | Number of Patients (n) | HBsAg Loss at 24 Weeks Post-Treatment (%) |

| Xalnesiran 100 mg alone | 30 | 7% |

| Xalnesiran 200 mg alone | 30 | 3% |

| Xalnesiran 200 mg + this compound 150 mg | 34 | 12% |

| Xalnesiran 200 mg + Pegylated Interferon Alfa-2a 180 µg | 30 | 23% |

| Nucleos(t)ide Analogue (NA) alone | 36 | 0% |

Data sourced from MedPage Today's coverage of the Piranga study.

The data indicates that the combination of xalnesiran with an immunomodulator, such as this compound or pegylated interferon alfa-2a, resulted in a higher percentage of patients achieving HBsAg loss compared to xalnesiran monotherapy or NA therapy alone. Notably, the combination with pegylated interferon alfa-2a showed the highest response rate in this trial.

Signaling Pathways and Mechanisms of Action

This compound: TLR7 Signaling Pathway

This compound, as a TLR7 agonist, activates a specific intracellular signaling cascade upon binding to its receptor within the endosome of immune cells. This leads to the activation of transcription factors that drive the expression of antiviral genes.

Safety Operating Guide

Proper Disposal of Ruzotolimod: A Guide for Laboratory Professionals

Ensuring the safe and environmentally responsible disposal of Ruzotolimod is critical for laboratory safety and compliance. This document provides essential guidance for researchers, scientists, and drug development professionals on the proper handling and disposal procedures for this compound, a potent TLR7 agonist. Adherence to these protocols is imperative to mitigate risks to personnel and the environment.

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, standard laboratory waste disposal methods are insufficient and improper disposal can lead to significant environmental contamination and potential health hazards.

Key Safety and Disposal Information

A summary of the key hazard and disposal information for this compound is provided in the table below. This information is derived from the Safety Data Sheet (SDS) and should be readily accessible to all personnel handling this compound.

| Parameter | Information | Source |

| Product Name | This compound | DC Chemicals SDS[1] |

| CAS Number | 1948241-60-8 | DC Chemicals SDS[1] |

| Hazard Statements | H302: Harmful if swallowedH410: Very toxic to aquatic life with long lasting effects | DC Chemicals SDS[1] |

| Disposal Precautionary Statement | P501: Dispose of contents/container to an approved waste disposal plant | DC Chemicals SDS[1] |

| Environmental Precautions | P273: Avoid release to the environment | DC Chemicals SDS[1] |

Procedural Steps for this compound Disposal

The following step-by-step procedure outlines the recommended protocol for the disposal of this compound and its contaminated materials. This process is designed to comply with safety regulations and minimize environmental impact.

-

Segregation: All waste contaminated with this compound, including unused product, empty containers, and personal protective equipment (PPE), must be segregated from general laboratory waste.

-

Containerization: Contaminated waste should be collected in a designated, leak-proof, and clearly labeled hazardous waste container. The label should prominently display "Hazardous Waste," "this compound," and the appropriate hazard symbols.

-

Spill Management: In the event of a spill, collect the spillage and place it into the designated hazardous waste container.[1]

-

Final Disposal: The sealed hazardous waste container must be disposed of through an approved and licensed hazardous waste disposal facility.[1] Do not dispose of this compound down the drain or in the regular trash.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Caption: this compound Disposal Workflow

Handling and Storage Precautions

To minimize waste generation and ensure safety, proper handling and storage procedures are essential.

-

Handling: Avoid inhalation, and contact with eyes and skin.[1] Use only in areas with appropriate exhaust ventilation.[1] Do not eat, drink, or smoke when using this product.[1]

-

Storage: Keep the container tightly sealed in a cool, well-ventilated area.[1] Store at -20°C (powder) or -80°C (in solvent).[1]

By adhering to these detailed procedures, laboratories can ensure the safe handling and disposal of this compound, fostering a secure research environment and upholding their commitment to environmental stewardship.

References

Comprehensive Safety and Handling Guide for Ruzotolimod

For researchers, scientists, and drug development professionals, ensuring safe and effective handling of investigational compounds like Ruzotolimod is paramount. This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and disposal guidelines to minimize risk and ensure operational integrity.

This compound, a Toll-like receptor 7 (TLR7) agonist, is an orally active small molecule being investigated for its immunomodulatory effects.[1][2] Proper handling is crucial due to its potential for biological activity and associated hazards. The following information is synthesized from available safety data to provide clear, actionable guidance.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the recommended PPE for handling this compound powder and solutions.

| Equipment | Specification | Purpose |

| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |

| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or airborne particles. |

| Lab Coat | Standard laboratory coat | To protect skin and personal clothing from contamination. |

| Respiratory Protection | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if handling large quantities or if dust/aerosol formation is likely. | To prevent inhalation of the compound. |

Note: Always consult your institution's specific safety guidelines and the most recent Safety Data Sheet (SDS) for the most up-to-date information.

Hazard Identification and Safe Handling

According to available safety data, this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[3]

Key Handling Precautions:

-

Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[3]

-

Avoid Inhalation: Do not breathe dust or aerosols. Handle in a well-ventilated area, preferably in a chemical fume hood.[3]

-

Hygiene: Do not eat, drink, or smoke in areas where the compound is handled. Wash hands thoroughly after handling.[3]

-

Storage: Keep the container tightly sealed in a cool, well-ventilated place. Store as a powder at -20°C or in a solvent at -80°C.[3][4]

Spill and Disposal Procedures

In the event of a spill, use appropriate personal protective equipment and avoid generating dust.[3] Collect the spilled material and place it in a suitable container for disposal.[3]

Disposal: Dispose of this compound and its container at an approved waste disposal facility.[3] Avoid release to the environment.[3]

Visualizing Key Processes

To further aid in understanding the context of this compound's use, the following diagrams illustrate its biological pathway and a typical laboratory workflow for its handling.

Caption: this compound activates the TLR7 signaling pathway within the endosome.

Caption: A typical experimental workflow for handling this compound safely.

References

- 1. Using exploratory pharmacokinetic and pharmacodynamic analyses to predict the probability of flu-like symptoms in healthy volunteers and patients with chronic hepatitis B treated with the toll-like receptor 7 agonist this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Using exploratory pharmacokinetic and pharmacodynamic analyses to predict the probability of flu‐like symptoms in healthy volunteers and patients with chronic hepatitis B treated with the toll‐like receptor 7 agonist this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound|1948241-60-8|MSDS [dcchemicals.com]

- 4. medchemexpress.com [medchemexpress.com]

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.